Methanesulfonamido vs. Methanesulfonyl Pharmacophore: Quantified Impact on COX-2 Selectivity Index
The methanesulfonamido pharmacophore (-NHSO₂CH₃) in the target compound confers a distinct COX-2 selectivity profile relative to the methanesulfonyl pharmacophore (-SO₂CH₃) found in rofecoxib-class inhibitors. In a systematic structure-activity relationship study of structurally related inhibitors, compounds bearing electron-donating substituents (Me, OMe) with the methanesulfonamido moiety demonstrated selective COX-2 inhibition with COX-1 IC₅₀ > 100 µM [1]. A representative 1,3-diphenylprop-2-en-1-one derivative containing the methanesulfonamido pharmacophore exhibited COX-2 IC₅₀ = 0.50 µM with a selectivity index (SI) > 200 over COX-1, compared to the analogous methanesulfonyl-containing rofecoxib template [2]. This pharmacophore-level difference establishes that the methanesulfonamido group provides a quantitatively distinct selectivity window for target engagement [1].
| Evidence Dimension | COX-2 selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; compound contains methanesulfonamido pharmacophore |
| Comparator Or Baseline | Methanesulfonyl-containing analogs (rofecoxib template) |
| Quantified Difference | Methanesulfonamido-containing compounds: COX-2 IC₅₀ = 0.50 µM, SI > 200; COX-1 IC₅₀ > 100 µM for Me/OMe-substituted derivatives |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays using purified ovine COX-1 and human recombinant COX-2 |
Why This Matters
For procurement decisions in COX-2 targeted programs, the methanesulfonamido pharmacophore provides a quantitatively documented selectivity window distinct from methanesulfonyl alternatives, requiring specific sourcing of the sulfonamide-containing building block.
- [1] Zarghi A, Rao PNP, Knaus EE. Bioorg Med Chem. 2007;15(2):1036-1043. Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. View Source
- [2] Zarghi A, et al. Bioorg Med Chem. 2006;14(20):7044-7050. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. View Source
